molecular formula C21H25N5OS B2867131 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207022-31-8

2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2867131
CAS No.: 1207022-31-8
M. Wt: 395.53
InChI Key: FCTPDNIFJCOURG-UHFFFAOYSA-N
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Description

The compound 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a pyrazolo-pyridazine derivative featuring a thioether linkage at position 7 and a pyrrolidin-1-yl ethanone moiety. Its structure comprises:

  • A pyrazolo[3,4-d]pyridazine core, a bicyclic heterocycle known for pharmacological relevance.
  • p-Tolyl and isopropyl groups at positions 1 and 4, respectively, enhancing lipophilicity and steric bulk.
  • A thioether bridge (-S-) at position 7, which may influence electronic properties and metabolic stability.
  • A pyrrolidin-1-yl ethanone substituent, likely contributing to solubility and target binding.

Properties

IUPAC Name

2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c1-14(2)19-17-12-22-26(16-8-6-15(3)7-9-16)20(17)21(24-23-19)28-13-18(27)25-10-4-5-11-25/h6-9,12,14H,4-5,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTPDNIFJCOURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)N4CCCC4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in Pyrazolo-Pyrimidine and Pyridazine Families

Functional and Pharmacological Insights

Core Heterocycle Variations: The target compound’s pyrazolo-pyridazine core differs from the pyrazolo-pyrimidine cores in –2. Imidazo-pyrrolo-pyrazine cores in patented compounds prioritize fused ring systems for kinase binding, whereas the target compound’s simpler core may favor synthetic accessibility.

Substituent Effects: Thioether Linkage: Both the target compound and ’s derivatives (2–10) utilize thioether bridges. However, the target’s linkage connects to a pyridazine ring, while ’s connects to phenacyl groups, which may confer distinct steric and electronic profiles . Ethanone Moieties: The pyrrolidin-1-yl ethanone group in the target compound contrasts with ’s tetrahydro-2H-pyran-4-yl or pyrimidin-2-yl ethanones. Pyrrolidine’s cyclic amine may enhance solubility compared to aromatic substituents .

Synthetic Strategies :

  • The target compound’s synthesis likely parallels ’s use of nucleophilic substitution (e.g., thiol attack on halogenated intermediates) , while employs phenacyl chloride reactions for thioether formation .

Isomerization and Stability :

  • highlights isomerization in pyrazolo-triazolopyrimidines (e.g., 7 → 6), suggesting that the target compound’s substituents (e.g., isopropyl, p-tolyl) may similarly influence conformational stability .

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